molecular formula C18H13ClN4O3S B2536061 Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 852373-53-6

Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2536061
CAS RN: 852373-53-6
M. Wt: 400.84
InChI Key: JGPYTHUJDROFLV-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the aromatic nucleophilic substitution of a precursor molecule with different amines .


Molecular Structure Analysis

The triazole ring in the molecule contains two carbon and three nitrogen atoms. The furan ring contains four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can react with different amines and thiols to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents. For example, some triazoles exhibit good solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's related derivatives, such as 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, are synthesized via reactions involving active methylene nitriles and azido-substituted thiophenes, indicating potential in creating heterocyclic compounds with significant properties (Westerlund, 1980).
  • Research on 2(3H)-furanones bearing a pyrazolyl group converted into various heterocyclic systems shows the versatility of such compounds in synthesizing biologically significant heterocycles (Hashem et al., 2007).

Biological Activities

  • Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, related to the compound of interest, showed promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
  • A study on 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines revealed good anticonvulsant activity, suggesting potential applications in the treatment of epilepsy (Fiakpui et al., 1999).

Structural and Mechanistic Insights

  • The synthesis and structure analysis of related compounds, such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, provide valuable insights into the structural features contributing to their biological activities and chemical properties (Sallam et al., 2021).

Safety and Hazards

The safety and hazards associated with triazoles can also vary widely. Some triazoles are used as drugs and have a good safety profile, while others may be toxic or hazardous .

Future Directions

The future directions for research on triazoles and furan compounds could involve the synthesis of new derivatives with improved properties, the exploration of their biological activities, and the development of new applications in medicine and other fields .

properties

IUPAC Name

methyl 5-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c1-25-18(24)14-7-6-13(26-14)10-27-16-9-8-15-20-21-17(23(15)22-16)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPYTHUJDROFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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